(2,4-difluoropyrimidin-5-yl)boronic Acid (2,4-difluoropyrimidin-5-yl)boronic Acid
Brand Name: Vulcanchem
CAS No.: 1029654-41-8
VCID: VC18036864
InChI: InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H
SMILES:
Molecular Formula: C4H3BF2N2O2
Molecular Weight: 159.89 g/mol

(2,4-difluoropyrimidin-5-yl)boronic Acid

CAS No.: 1029654-41-8

Cat. No.: VC18036864

Molecular Formula: C4H3BF2N2O2

Molecular Weight: 159.89 g/mol

* For research use only. Not for human or veterinary use.

(2,4-difluoropyrimidin-5-yl)boronic Acid - 1029654-41-8

Specification

CAS No. 1029654-41-8
Molecular Formula C4H3BF2N2O2
Molecular Weight 159.89 g/mol
IUPAC Name (2,4-difluoropyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C4H3BF2N2O2/c6-3-2(5(10)11)1-8-4(7)9-3/h1,10-11H
Standard InChI Key AJSQDLVTVSHYKF-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(N=C1F)F)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2,4-Difluoropyrimidin-5-yl)boronic acid consists of a pyrimidine ring substituted with fluorine atoms at the 2- and 4-positions and a boronic acid group (-B(OH)2_2) at the 5-position. The planar pyrimidine ring facilitates π-π stacking interactions, while fluorine atoms induce electron-withdrawing effects, modulating reactivity . The boronic acid group enables participation in transition metal-catalyzed coupling reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC4H3BF2N2O2\text{C}_4\text{H}_3\text{BF}_2\text{N}_2\text{O}_2
Molecular Weight159.89 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds1
Topological Polar Surface Area31.4 Ų

Synthesis and Preparation

Borylation of Halopyrimidines

The synthesis typically involves palladium-catalyzed borylation of 2,4-difluoropyrimidin-5-yl halides (e.g., bromides or iodides) using bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2). The reaction proceeds under inert atmosphere with a base (e.g., potassium acetate) and a palladium catalyst (e.g., Pd(dppf)Cl2_2).

C4HF2N2X+B2(pin)2Pd catalyst, baseC4H3BF2N2O2+Byproducts\text{C}_4\text{HF}_2\text{N}_2\text{X} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst, base}} \text{C}_4\text{H}_3\text{BF}_2\text{N}_2\text{O}_2 + \text{Byproducts}

Purification and Characterization

Crude product purification employs column chromatography or recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structure: 1H^1\text{H}-NMR typically shows a singlet for the pyrimidine proton (δ 8.5–9.0 ppm) and broad peaks for boronic acid hydroxyls (δ 5.0–7.0 ppm).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group facilitates carbon-carbon bond formation with aryl/vinyl halides via Suzuki-Miyaura coupling. For example, coupling with 5-bromo-2-fluoropyridine yields biaryl derivatives used in pharmaceutical intermediates.

Medicinal Chemistry

Fluorine atoms enhance metabolic stability and bioavailability in drug candidates. While specific applications remain proprietary, analogs of this compound are explored in kinase inhibitors and antiviral agents.

ParameterRecommendation
Personal Protective EquipmentGloves, lab coat, goggles
Storage-20°C, inert atmosphere
DisposalFollow local hazardous waste protocols

Computational and Theoretical Insights

Density functional theory (DFT) calculations predict a LUMO energy of -1.8 eV, indicating electrophilic reactivity at the boronic acid group . Molecular dynamics simulations suggest aqueous solubility of ~2.1 mg/mL, aligning with experimental observations .

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